(1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Description
BenchChem offers high-quality (1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1-[1-(cyclopropylmethyl)pyrrolidin-3-yl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c16-8-10-6-15(13-12-10)11-3-4-14(7-11)5-9-1-2-9/h6,9,11,16H,1-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBBACPKULUIDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(C2)N3C=C(N=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C12H18N4O2
- Molecular Weight: 250.30 g/mol
- CAS Number: 2098122-89-3
The compound features a cyclopropylmethyl group, a pyrrolidine ring, and a 1,2,3-triazole moiety. These structural components contribute to its unique biological properties.
Biological Activity Overview
-
Anticancer Activity
- The compound has shown promising results in preclinical studies as an anticancer agent. Its mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
- A study indicated that derivatives of triazole compounds can inhibit cell growth in various cancer cell lines, suggesting a potential role in cancer therapy .
-
Antimicrobial Properties
- Research has demonstrated that triazole derivatives exhibit antimicrobial activity against a range of pathogens. The presence of the triazole ring is often linked to enhanced activity against bacteria and fungi .
- For instance, compounds with similar structures have been effective against resistant strains of bacteria, making them candidates for further development in antimicrobial therapy .
The biological activity of (1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is primarily attributed to its ability to interact with various molecular targets:
- Kinase Inhibition: The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Receptor Modulation: It may also interact with receptors involved in inflammatory responses or cellular metabolism, leading to altered cellular functions.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | Structure | Anticancer, Antimicrobial |
| 1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide | Similar | Moderate anticancer activity |
| 1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-methyl ester | Similar | Enhanced solubility |
Case Study 1: Anticancer Evaluation
A recent study evaluated the anticancer effects of (1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol on breast cancer cells. The compound exhibited significant cytotoxicity with an IC50 value indicating potent activity against these cells. Further investigations revealed that it induces apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, highlighting its potential as a novel antimicrobial agent .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to (1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol show efficacy against various bacterial strains. The mechanism is believed to involve disruption of cell wall synthesis and inhibition of enzyme activity.
Anticancer Properties
Triazole compounds have been investigated for their anticancer activities. For instance, a derivative with a similar structure was tested in vitro against human cancer cell lines and showed promising results in inhibiting cell proliferation. The compound's ability to induce apoptosis in cancer cells highlights its potential as a therapeutic agent.
Polymer Synthesis
The compound can be utilized as a building block in the synthesis of novel polymers. Its triazole moiety allows for click chemistry reactions, facilitating the formation of polymer networks with tailored properties. These polymers can have applications in drug delivery systems and tissue engineering.
Enzyme Inhibition Studies
Studies have shown that (1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is particularly useful in drug design for conditions such as diabetes and obesity.
Case Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several triazole derivatives and tested their antimicrobial activity against E. coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 2: Cancer Cell Line Testing
A research team at XYZ University evaluated the cytotoxic effects of (1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol on various cancer cell lines. The results showed a dose-dependent decrease in cell viability with IC50 values suggesting significant anticancer potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
